Benzenepropanol, 2,5-dimethyl-
Overview
Description
Benzenepropanol, 2,5-dimethyl- is an organic compound with the molecular formula C11H16O It belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, 2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethylphenylacetonitrile with ethylene oxide, followed by reduction of the resulting nitrile to the corresponding alcohol. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Another approach involves the Grignard reaction, where 2,5-dimethylbenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield Benzenepropanol, 2,5-dimethyl-.
Industrial Production Methods
Industrial production of Benzenepropanol, 2,5-dimethyl- often involves the catalytic hydrogenation of 3-(2,5-dimethylphenyl)propanal. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (3-(2,5-dimethylphenyl)propanal) or carboxylic acid (3-(2,5-dimethylphenyl)propanoic acid) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane (3-(2,5-dimethylphenyl)propane) using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanal, 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propane.
Substitution: 3-(2,5-Dimethylphenyl)propyl chloride or bromide.
Scientific Research Applications
Benzenepropanol, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanol, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The dimethylphenyl moiety may contribute to its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)propan-1-ol
- 3-(2,4-Dimethylphenyl)propan-1-ol
- 3-(2,6-Dimethylphenyl)propan-1-ol
Uniqueness
Benzenepropanol, 2,5-dimethyl- is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJARXZBBVNLZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310627 | |
Record name | 2,5-Dimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-23-4 | |
Record name | 2,5-Dimethylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27645-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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